molecular formula C14H14F2N4O B2383399 2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1170932-62-3

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2383399
CAS No.: 1170932-62-3
M. Wt: 292.29
InChI Key: NALLYBGTFIQNQT-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic organic compound with the molecular formula C14H14F2N4O This compound is characterized by the presence of a difluorobenzamide moiety linked to a pyridazine ring through an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminoethyl Intermediate: The aminoethyl chain is synthesized by reacting 2-bromoethylamine with 6-methylpyridazine under basic conditions.

    Coupling Reaction: The aminoethyl intermediate is then coupled with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aminoethyl chain and the pyridazine ring can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzamide ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the aminoethyl chain and pyridazine ring.

Scientific Research Applications

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A related compound with similar structural features but different functional groups.

    6-Methylpyridazine Derivatives: Compounds with the same pyridazine core but different substituents.

Uniqueness

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to the combination of the difluorobenzamide and pyridazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-9-2-5-13(20-19-9)17-6-7-18-14(21)11-4-3-10(15)8-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALLYBGTFIQNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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